The compound is synthesized from natural steroid precursors and is classified as an anabolic androgenic steroid. Its molecular formula is , with a molecular weight of approximately 394.55 g/mol. It belongs to the broader class of steroids that are utilized in both medical treatments and performance enhancement in sports .
The synthesis of 17beta-Hydroxyandrosta-1,4-dien-3-one benzoate typically involves several key steps:
The process may involve multiple reaction conditions, including temperature control, solvent choice, and reaction time optimization to maximize yield and purity.
The molecular structure of 17beta-Hydroxyandrosta-1,4-dien-3-one benzoate features a steroid nucleus with specific functional groups that contribute to its biological activity:
The structural formula can be represented as follows:
This structure allows for interactions with androgen receptors in target tissues, facilitating its anabolic effects .
17beta-Hydroxyandrosta-1,4-dien-3-one benzoate undergoes several chemical reactions that are significant for its functionality:
These reactions are crucial for understanding the stability and efficacy of the compound in various formulations.
The mechanism of action for 17beta-Hydroxyandrosta-1,4-dien-3-one benzoate primarily involves binding to androgen receptors located in various tissues, including muscle and bone:
Key physical and chemical properties of 17beta-Hydroxyandrosta-1,4-dien-3-one benzoate include:
These properties are essential for formulating effective pharmaceutical preparations .
The applications of 17beta-Hydroxyandrosta-1,4-dien-3-one benzoate span both clinical and athletic domains:
Ongoing research continues to explore potential therapeutic applications beyond traditional uses, including muscle-wasting diseases and age-related hormonal decline .
The systematic name 17β-Hydroxyandrosta-1,4-dien-3-one benzoate reflects the compound's fused steroidal ring system and ester functionalization. According to IUPAC conventions:
Table 1: Systematic Identifiers
Category | Identifier |
---|---|
IUPAC Name | [(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate |
CAS Registry | 19041-66-8 |
Molecular Formula | C₂₆H₃₀O₃ |
Systematic Synonyms | 17β-Benzoyloxy-androsta-1,4-dien-3-one; (17β)-17-(Benzoyloxy)androsta-1,4-dien-3-one |
The molecular formula (C₂₆H₃₀O₃) confirms the core androstane structure (C₁₉H₂₄O₂) modified by a benzoyl group (C₇H₅O₂), resulting in a molecular mass of 390.51 g/mol [1] [3].
The compound features a tetracyclic steroidal framework with critical modifications:
Table 2: Key Structural Features
Structural Element | Chemical Implication |
---|---|
Δ¹,⁴-dien-3-one in Ring A | Enhanced electrophilicity at C1/C4; UV absorption at ~240 nm |
17β-Benzoyloxy group | Steric bulk limiting enzymatic hydrolysis; logP increase of ~2.5 vs. non-esterified analog |
C10/C13 methyl groups | Characteristic angular methyls appearing as singlets in ¹H NMR (δ 0.8–1.3) |
C17 chiral center | Absolute configuration (17β) critical for receptor binding |
X-ray crystallography would reveal a near-planar benzoate moiety and bond angles of 120° at C17-O-C(=O), consistent with sp² hybridization [1].
Nuclear Magnetic Resonance (NMR) (predicted for CDCl₃):
Infrared Spectroscopy (IR):
Mass Spectrometry (MS):
Table 3: Spectral Assignments
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 7.20 (dd, J=10 Hz) | H2 (Ring A) |
δ 8.10 (m) | Benzoate ortho-H | |
¹³C NMR | δ 198.5 | C3 carbonyl |
IR | 1720 cm⁻¹ | Benzoate C=O |
MS | m/z 105 (base peak) | C₆H₅CO⁺ |
Structurally analogous androstane derivatives exhibit distinct features:
Table 4: Structural Comparison with Key Androstane Derivatives
Compound | Ring A/B Modifications | C17 Functionalization | Biological Relevance |
---|---|---|---|
17β-Hydroxyandrosta-1,4-dien-3-one benzoate | Δ¹,⁴-dienone | Benzoate ester | Probable aromatase inhibitor (inferred) |
Testolactone | Δ¹,⁴-dienone + D-ring lactone | None | FDA-approved aromatase inhibitor |
Exemestane | Δ¹,⁴-dienone + 6-methylene | None | Irreversible aromatase inactivator |
6β-Pentylandrosta-1,4-dien-3,17-dione | Δ¹,⁴-dienone + 6β-pentyl | Ketone | Competitive inhibitor (Ki = 5.0 nM) |
The Δ¹,⁴-dienone system is conserved across potent aromatase inhibitors, facilitating electron delocalization essential for enzyme interaction. The benzoate ester uniquely positions this compound between highly polar (e.g., 17β-OH) and non-polar (e.g., 17β-alkyl) analogs in structure-activity landscapes [7] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3